3-methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3-methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group has a critical role in fitting into the binding sites of the αβ-tubulin heterodimer, a protein involved in cell structure and function . Alteration of the TMP moiety has been determined to decrease the biological activity of such analogs .
Biochemical Pathways
The tmp group’s inhibition of various targets suggests that it may affect multiple pathways related to cell growth, protein function, and signal transduction .
Result of Action
Compounds containing the tmp group have displayed notable anti-cancer effects , suggesting that this compound may also have potential anti-cancer activity.
Biochemical Analysis
Biochemical Properties
Compounds containing the Trimethoxyphenyl (TMP) group, which is present in this compound, have been found to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting various proteins and enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
Tmp-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . They also have potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Molecular Mechanism
Tmp-bearing compounds have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
Metabolic Pathways
Tmp-bearing compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Benzamide: The oxadiazole intermediate is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide
- 3,4,5-trimethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
3-methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its specific oxadiazole ring structure, which imparts distinct biological activities compared to other similar compounds
Properties
IUPAC Name |
3-methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-24-13-7-5-6-11(8-13)17(23)20-19-22-21-18(28-19)12-9-14(25-2)16(27-4)15(10-12)26-3/h5-10H,1-4H3,(H,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPOOYBAKIUYSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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